Nardeterol

描述

Historical Overview of Nardeterol's Scientific Inquiry

The scientific inquiry into this compound can be traced through its inclusion in various chemical and pharmaceutical compendia and patent documentation. Its designation as an International Nonproprietary Name (INN) by the World Health Organization (WHO) signifies its formal recognition as a distinct pharmaceutical substance, a crucial step in its historical trajectory within scientific and regulatory frameworks. drdo.gov.innih.gov Early inquiry likely focused on its synthesis and basic pharmacological properties, particularly its interaction with adrenergic receptors. Patent literature indicates its consideration as an active compound in various compositions, suggesting initial explorations into its potential applications.

Evolution of Research Perspectives on this compound

Research perspectives on this compound have evolved from its initial identification and classification as a β-adrenergic receptor partial agonist. This fundamental activity has positioned this compound within the broader study of G protein-coupled receptors (GPCRs), a major class of drug targets in pharmacology. More recent research perspectives, as evidenced by its inclusion in virtual screening databases, indicate an interest in exploring its potential interactions with a wider range of biological targets beyond adrenergic receptors. For instance, this compound was included in a virtual drug repurposing study investigating potential inhibitors for SARS-CoV-2 TMPRSS2, a serine protease involved in viral entry. This highlights an evolution towards utilizing computational methods to explore new potential applications or mechanisms of action for known compounds like this compound.

Current State of this compound Research within Chemical Biology and Pharmacology

Currently, this compound appears to be primarily utilized in academic research as a reference compound or a tool in studies investigating adrenergic receptor function or broader pharmacological screenings. Its presence in commercial chemical libraries catering to research purposes underscores its availability for in vitro and in silico studies in chemical biology and pharmacology. The virtual screening study against TMPRSS2 exemplifies its current use in computational approaches to identify potential new biological activities or starting points for drug discovery research. Such studies contribute to understanding the potential polypharmacology of compounds and exploring their relevance in new disease contexts.

Detailed research findings involving this compound are limited in the publicly available search results. However, the virtual screening study against SARS-CoV-2 TMPRSS2 reported a docking score for this compound. This score provides a computational estimation of the binding affinity between this compound and the TMPRSS2 protein target.

| Compound | Target | Docking Score (kcal/mol) | Reference |

| This compound | TMPRSS2 | -7.106 |

This data point represents a specific finding from a computational chemical biology approach, suggesting a potential interaction that warrants further experimental validation.

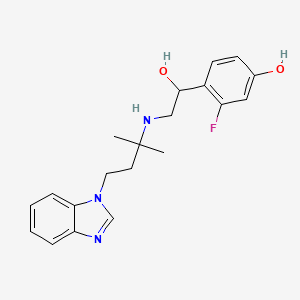

Structure

3D Structure

属性

IUPAC Name |

4-[2-[[4-(benzimidazol-1-yl)-2-methylbutan-2-yl]amino]-1-hydroxyethyl]-3-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O2/c1-20(2,9-10-24-13-22-17-5-3-4-6-18(17)24)23-12-19(26)15-8-7-14(25)11-16(15)21/h3-8,11,13,19,23,25-26H,9-10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTMQCNDGLTIHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCN1C=NC2=CC=CC=C21)NCC(C3=C(C=C(C=C3)O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10868274 | |

| Record name | 4-(2-{[4-(1H-Benzimidazol-1-yl)-2-methylbutan-2-yl]amino}-1-hydroxyethyl)-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10868274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73865-18-6 | |

| Record name | Nardeterol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073865186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NARDETEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70859437W3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Chemical Derivatization of Nardeterol

Retrosynthetic Analysis and Key Precursors for Nardeterol

Retrosynthetic analysis is a fundamental tool in organic synthesis that involves working backward from the target molecule to identify simpler starting materials and the key transformations required to connect them. fiveable.menumberanalytics.com This strategic approach allows chemists to break down complex structures into smaller, more manageable precursor molecules through a series of disconnections. fiveable.menumberanalytics.com The goal is to identify a viable synthetic pathway from readily available compounds. numberanalytics.com

In the context of this compound synthesis, a retrosynthetic analysis would involve identifying the key functional groups and structural features of the molecule and considering reactions that could form these features in the final step. By systematically disconnecting bonds, potential precursor molecules are identified. For example, identifying a carbon-carbon bond formed through a known reaction like an aldol (B89426) addition or a Dieckmann cyclization can guide the retrosynthetic pathway. fiveable.me Similarly, recognizing opportunities to install key functional groups or rings through reliable chemical reactions is crucial. sathyabama.ac.in The process continues until readily available starting materials are reached. numberanalytics.com

While the specific retrosynthetic analysis and key precursors for this compound are not detailed in the provided search results, the general principles of retrosynthesis, including the disconnection approach and the identification of synthetic equivalents, would be applied. fiveable.menumberanalytics.com Key precursors would be molecules that can be transformed through one or more synthetic steps into the final this compound structure. The choice of precursors is influenced by factors such as commercial availability, cost, and reactivity.

Established Synthetic Routes for this compound Production

Established synthetic routes for this compound production typically involve a series of carefully orchestrated chemical reactions. These routes are developed through extensive research and optimization to achieve the desired product with acceptable yield and purity.

Multi-step Organic Synthesis Methodologies

Established routes for pharmaceutical synthesis often involve rigorous protocols to ensure high purity levels. azom.com These processes may include various reaction types, work-up procedures, and purification techniques. syrris.jp The development of efficient multi-step routes is crucial for the economically viable production of pharmaceutical compounds.

Yield Optimization and Purity Considerations in this compound Synthesis

Optimizing the yield and purity of this compound during synthesis is paramount for both efficiency and the quality of the final product. Yield refers to the amount of desired product obtained from a chemical reaction, while purity indicates the proportion of the desired compound in the final product. azom.com

Several strategies are employed to maximize yield and purity in fine chemical synthesis. Understanding reaction kinetics, including factors like temperature, pressure, and reactant concentrations, is crucial for optimizing reaction conditions. azom.com The quality of raw materials and the maintenance of equipment also play a significant role. azom.com Furthermore, effective purification methods are essential to remove byproducts and impurities that can form during the synthesis. azom.com Techniques such as chromatography are commonly used for purification. biotage.com

Purity considerations are particularly critical for pharmaceutical compounds, where stringent quality standards must be met. azom.com Impurities can arise from incomplete reactions, side reactions, or contaminants in the starting materials or reagents. azom.com Rigorous analytical methods are used to assess the purity of intermediates and the final product. azom.com

Data on yield and purity for specific this compound synthetic routes would typically be found in detailed experimental procedures described in scientific literature or patent applications. While the provided search results discuss yield and purity optimization in general chemical synthesis and peptide synthesis, specific data for this compound is not available in these snippets.

Derivatization and Analog Generation for this compound Research

Chemical derivatization and the generation of analogs are essential strategies in drug discovery and chemical biology research. This involves modifying the structure of a lead compound, such as this compound, to explore the impact of structural changes on its properties, including biological activity, metabolic stability, and pharmacokinetic profile.

Derivatization can involve introducing or modifying functional groups, altering the stereochemistry, or incorporating different substituents onto the core structure of this compound. These modifications can lead to the discovery of analogs with improved potency, selectivity, or reduced toxicity.

Molecular and Cellular Mechanisms of Action for Nardeterol

Identification of Molecular Targets for Nardeterol

The primary identified molecular targets for this compound are beta-adrenergic receptors. ufl.edunih.govdrdo.gov.in These receptors belong to the superfamily of G protein-coupled receptors (GPCRs) and are involved in mediating various physiological responses. nih.govresearchgate.net

Receptor Binding and Ligand-Target Interactions

This compound functions as a partial agonist at beta-adrenergic receptors. ufl.edunih.govdrdo.gov.in This means it can bind to these receptors and elicit a partial response, typically less than that of a full agonist. Beta-adrenergic receptors are integral membrane proteins that bind to adrenergic ligands, triggering intracellular signaling cascades. nih.govresearchgate.net

In addition to its activity at beta-adrenergic receptors, virtual screening studies have suggested potential interactions between this compound and other proteins, such as the transmembrane serine protease 2 (TMPRSS2). wikipedia.orglipidmaps.org TMPRSS2 is a protease known to be involved in the activation of viral proteins, including the spike protein of SARS-CoV-2, facilitating viral entry into host cells. biointerfaceresearch.comguidetopharmacology.org A virtual drug repurposing study against the SARS-CoV-2 TMPRSS2 target included this compound in its screening, indicating a potential, albeit computationally predicted, binding interaction. wikipedia.orglipidmaps.org The study utilized molecular docking and dynamics simulations to assess potential ligands for TMPRSS2. wikipedia.orglipidmaps.org

While the outline mentioned the S1P1 receptor as an example target, the provided search results primarily link this compound to beta-adrenergic receptors. Sphingosine-1-phosphate (S1P) is a signaling lipid that acts on a family of five G protein-coupled receptors, including S1P1 receptors. [PubChem 2, 4, 6] S1P receptors are involved in various physiological processes, including immune cell trafficking. [PubChem 4, 6] Although S1P receptors are a type of GPCR, the provided information does not establish a direct interaction or modulation of S1P1 receptors by this compound.

Enzyme Modulation and Inhibition Kinetics

The potential for this compound to modulate enzyme activity has been explored in the context of virtual screening against TMPRSS2. wikipedia.orglipidmaps.org TMPRSS2 is a serine protease that cleaves specific protein substrates, an action critical for processes such as viral entry. biointerfaceresearch.comguidetopharmacology.org While this compound was included in a virtual screening study targeting TMPRSS2, the specific nature of its modulation (e.g., inhibition) and detailed inhibition kinetics were not provided in the search results. Enzyme inhibition can occur through various mechanisms, including competitive, uncompetitive, and noncompetitive inhibition, affecting enzyme activity and kinetic parameters like Km and Vmax. Allosteric modulation, where a molecule binds to a site other than the active site to alter enzyme activity, is another known mechanism of enzyme regulation. However, the precise mechanism and kinetics of any potential TMPRSS2 modulation by this compound are not detailed in the available information.

Downstream Signaling Pathway Modulation by this compound

As a partial agonist of beta-adrenergic receptors, this compound can modulate intracellular signaling pathways linked to these GPCRs. ufl.edunih.govdrdo.gov.in The activation of GPCRs typically triggers a cascade of intracellular events mediated by G proteins. nih.govresearchgate.net

Intracellular Signal Transduction Cascades

Beta-adrenergic receptors, upon ligand binding, couple with G proteins, leading to the activation or inhibition of various intracellular signaling molecules, such as adenylyl cyclase, which affects cyclic AMP (cAMP) levels. These changes in second messenger concentrations can then influence the activity of protein kinases and other downstream effectors, ultimately leading to a cellular response. While the general mechanism of GPCR signaling is well-established, the specific intracellular signal transduction cascades modulated by this compound downstream of beta-adrenergic receptor activation are not explicitly detailed in the provided search results.

Cellular Responses to this compound Exposure in In Vitro Models

Research into the cellular responses to various compounds in in vitro models is a fundamental aspect of understanding their potential biological effects researchgate.net. These models allow for controlled environments to observe how cells react to external stimuli. Cellular responses can encompass a wide range of changes, including alterations in viability, growth rates, cell cycle progression, programmed cell death (apoptosis), and the process by which cells become specialized (differentiation) researchgate.netnih.govkhanacademy.orgplos.orgnih.gov.

Apoptosis and Cell Proliferation Effects

Apoptosis, or programmed cell death, is a crucial biological process for tissue homeostasis and the elimination of damaged or unnecessary cells nih.govbiorxiv.org. Cell proliferation, conversely, is the process of cell growth and division nih.govbiorxiv.org. The balance between apoptosis and proliferation is tightly regulated, and its dysregulation is implicated in various disease states, including cancer nih.govbiorxiv.org.

While the search results discuss the general concepts of apoptosis and cell proliferation and how they can be affected by various agents biorxiv.orguab.catmdpi.commdpi.com, specific research findings detailing how this compound directly influences these processes in different cell lines or primary cell cultures in vitro were not found. Therefore, it is not possible to provide detailed research findings or data tables on this compound's specific effects on apoptosis and cell proliferation based on the available information.

Cell Cycle Perturbations

The cell cycle is a tightly controlled series of events that leads to cell division. Perturbations in the cell cycle can result in inhibited proliferation or lead to cell death mdpi.com. Various compounds are known to induce cell cycle arrest at specific phases, thereby impacting cell growth mdpi.com.

The provided search results included general information about cell cycle regulation and how it can be affected by certain substances mdpi.comresearchgate.net. However, there were no specific studies identified that investigated or reported on the effects of this compound on cell cycle progression or the induction of cell cycle arrest in any in vitro model. Consequently, no detailed research findings or data tables on this compound's impact on cell cycle perturbations can be presented here.

Cellular Differentiation Processes

Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type khanacademy.orgyoutube.comnih.gov. This process is fundamental for the development and maintenance of tissues and organs khanacademy.orgyoutube.com. Compounds can influence differentiation pathways, either promoting or inhibiting the specialization of various cell types nih.govnih.gov.

While the concept of cellular differentiation was present in the search results khanacademy.orgnih.govyoutube.comnih.gov, there was no specific information found regarding the effects of this compound on the differentiation of any particular cell type in in vitro settings. Therefore, detailed research findings or data tables on this compound's influence on cellular differentiation processes are not available from the conducted search.

Due to the limited availability of specific in vitro data on this compound's effects on apoptosis, cell proliferation, cell cycle, and differentiation within the search results, it is not possible to generate interactive data tables containing detailed research findings for these sections.

Pharmacodynamic Characterization of Nardeterol in Preclinical Models

In Vitro Pharmacological Profiling of Nardeterol

In vitro studies are fundamental to characterize a drug's direct interaction with its molecular targets in a controlled laboratory setting. These assays provide initial insights into a compound's potency and efficacy at the cellular or molecular level.

Dose-Response Relationships in Isolated Systems

Determining dose-response relationships in isolated systems is a cornerstone of in vitro pharmacology. This typically involves exposing cells, cell membranes expressing the target receptor, or isolated enzymes to increasing concentrations of the compound and measuring the resulting biological effect. For a beta-adrenergic agonist like this compound, this would involve assays measuring receptor binding or functional responses mediated by beta-adrenergic receptor activation, such as the accumulation of cyclic AMP (cAMP). innoprot.com The data generated from these experiments allow for the calculation of key parameters such as the half maximal effective concentration (EC50) for agonists or half maximal inhibitory concentration (IC50) for antagonists, and the maximal effect (Emax). These parameters quantitatively describe the potency and efficacy of the compound. Dose-response curves are graphical representations of this relationship, typically plotting the response against the logarithm of the drug concentration. While the principle of dose-response is critical in characterizing drug action archive.org, specific dose-response data for this compound in isolated systems was not identified in the conducted searches.

Specificity and Selectivity Assays for this compound Targets

Specificity and selectivity assays are performed to determine how a compound interacts with its primary target compared to other potential targets. Specificity refers to the ability of an assay to unequivocally assess the analyte in the presence of other components, while selectivity refers to the degree to which a compound acts on different targets. nih.govnih.gov For a beta-adrenergic agonist, selectivity would involve testing its activity at different beta-adrenergic receptor subtypes (β1, β2, β3) and potentially other related G protein-coupled receptors. This can be assessed through binding assays using radiolabeled ligands or functional assays in cells expressing different receptor subtypes. nih.govspringernature.com Competition binding assays, for instance, can determine the affinity (Ki) of the compound for different receptor subtypes. nih.govrevvity.com Understanding the specificity and selectivity profile is crucial for predicting potential off-target effects and understanding the therapeutic window of a drug candidate. Although this compound is described as a beta-adrenergic agonist justia.com, specific experimental data detailing its selectivity profile across different receptor subtypes was not found in the searched literature.

Ex Vivo Tissue Responses to this compound

Ex vivo studies involve using tissues or organs that have been removed from a living organism and maintaining them in a functional state in a laboratory setting. These studies bridge the gap between in vitro assays and in vivo studies, allowing for the investigation of drug effects in a more complex biological environment than isolated cells, while still offering more control than in vivo experiments. nih.govyoutube.com Isolated organ bath studies are a classic example of ex vivo pharmacology, where tissue strips (e.g., airway smooth muscle, vascular tissue) are suspended in a bath containing physiological solution and their contractile or relaxation responses to drug administration are measured. nih.govanimalab.euugobasile.comdmt.dknih.gov For a beta-adrenergic agonist, ex vivo studies could involve assessing its ability to relax pre-contracted airway smooth muscle preparations, reflecting its potential bronchodilatory effects. These studies can provide valuable information on the drug's efficacy and potency in a relevant tissue context. While ex vivo models are widely used in pharmacodynamic studies nih.gov, specific research findings on this compound's effects in ex vivo tissue preparations were not identified in the conducted searches.

Structure Activity Relationships Sar and Structure Mechanism Relationships Smr of Nardeterol

Identification of Key Pharmacophores in Nardeterol

Pharmacophore identification is a crucial step in understanding the structural requirements for a compound's biological activity. A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. unina.it These features can include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and charged groups, arranged in a specific three-dimensional orientation. nih.gov

For this compound, identifying key pharmacophores would involve analyzing its chemical structure (C20H24FN3O2) and considering the types of interactions its functional groups could undertake with a biological target. nih.gov While specific detailed research findings on this compound's pharmacophores were not extensively retrieved in the search results, general principles of pharmacophore identification apply. This process typically involves studying a series of related compounds with known activity, aligning their structures, and identifying common features that are essential for binding and activity. unina.it Computational methods, such as pharmacophore modeling, can also be employed to derive a pharmacophore model based on the 3D structures and activities of known ligands. unina.itnih.gov The presence of functional groups like the benzimidazole (B57391) ring, the fluorine atom, the hydroxyl group, and the tertiary amine in this compound's structure suggests potential interaction points for hydrogen bonding, hydrophobic interactions, and potentially aromatic stacking, which would form the basis of its pharmacophore.

Impact of Structural Modifications on this compound Activity and Selectivity

Understanding how structural modifications impact the activity and selectivity of a compound is central to SAR studies. By systematically altering different parts of the this compound molecule and evaluating the resulting biological effects, researchers can determine which functional groups or structural motifs are critical for its activity and how modifications influence its interaction with specific targets. gardp.orgwikipedia.org

While detailed studies specifically on structural modifications of this compound and their impact on activity and selectivity were not prominently found in the search results, the general principles of this area of research are well-established. Modifications can include:

Substitution: Replacing existing atoms or groups with others (e.g., changing the halogen, altering substituents on the aromatic rings).

Addition or Removal of Functional Groups: Introducing new functional groups or removing existing ones.

Changes in Stereochemistry: Altering the spatial arrangement of atoms.

Varying Linkers or Spacers: Modifying the chains connecting different parts of the molecule.

These modifications can affect various properties, including binding affinity to the target, pharmacokinetic properties (though this is outside the scope of this article), and off-target interactions, thereby influencing both activity and selectivity. nih.gov For instance, introducing steric bulk near a binding site can disrupt binding, while adding hydrogen bond donors or acceptors can enhance interactions. Analyzing the changes in biological activity (e.g., potency, efficacy) and selectivity towards different targets following these modifications provides valuable data for refining the SAR.

Computational Modeling and In Silico Approaches for this compound SAR/SMR

Computational modeling and in silico approaches play an increasingly vital role in modern SAR/SMR studies, allowing for the prediction and analysis of molecular interactions and properties without the need for extensive experimental work. espublisher.com These methods can help to understand the relationship between structure and activity, guide the design of new analogs, and predict their potential biological effects. collaborativedrug.com

Molecular Docking Simulations

Molecular docking simulations are a widely used in silico technique to predict the preferred binding orientation (pose) of a ligand (like this compound) to a protein target and estimate the binding affinity. jscimedcentral.commdpi.com This method treats the molecules as three-dimensional structures and calculates the energy of interaction between the ligand and the binding site of the target protein. jscimedcentral.com

In the context of this compound, molecular docking could be used to:

Predict how this compound might bind to a hypothesized biological target based on its known or predicted mechanism of action.

Identify key amino acid residues in the target protein that interact with specific parts of this compound.

Evaluate the potential binding poses of this compound analogs and compare their predicted binding affinities.

One search result mentioned this compound in the context of a virtual drug repurposing study against the SARS-CoV-2 TMPRSS2 target, where molecular docking was used to screen compounds and predict binding scores. researchgate.netnih.gov This exemplifies how molecular docking can be applied to assess the potential interaction of this compound with a specific protein target. The docking scores obtained provide a theoretical measure of the strength of the interaction. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis aims to build mathematical models that correlate structural or physicochemical properties of a series of compounds with their biological activity. wikipedia.orgnih.gov These models can then be used to predict the activity of new, untested compounds based on their structures. collaborativedrug.com

For this compound and its potential analogs, QSAR analysis would involve:

Calculating various molecular descriptors that represent different aspects of their chemical structures (e.g., electronic properties, steric features, lipophilicity). youtube.comscholars.direct

Collecting experimental biological activity data for this compound and a set of structurally related compounds.

Developing a statistical model that relates the molecular descriptors to the biological activity. nih.gov

A well-validated QSAR model could potentially predict the activity of novel this compound derivatives before they are synthesized and tested experimentally, thus guiding the lead optimization process. collaborativedrug.comnih.gov While no specific QSAR studies focused solely on this compound were detailed in the search results, the principles of QSAR are broadly applicable to understanding the relationship between the structure of this compound and its quantitative biological effect. wikipedia.orgnih.gov

Conformational Analysis of this compound and its Analogs

Conformational analysis is the study of the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds. mdpi.com The conformation of a molecule can significantly influence its ability to bind to a biological target and thus its activity. nih.gov

For this compound, understanding its preferred conformations and the flexibility of different parts of the molecule is important for SAR/SMR studies. Factors influencing conformation include torsional angles, steric interactions, and intramolecular forces like hydrogen bonding. nih.gov

Methods used for conformational analysis include:

Experimental Techniques: Such as Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide information about the preferred conformations in solution. mdpi.comnih.govbeilstein-journals.org

Computational Methods: Such as molecular mechanics, molecular dynamics simulations, and quantum mechanical calculations, which can explore the potential energy surface of the molecule and identify stable conformers. espublisher.comnih.govbeilstein-journals.org

Preclinical Pharmacokinetic and Pharmacodynamic Modeling of Nardeterol Non Human

Absorption and Distribution Characteristics in In Vitro Systems and Animal Models (Non-Human)

The absorption and distribution of a compound are crucial determinants of its bioavailability and the concentration reaching target tissues. researchgate.net Preclinical studies employ various in vitro and in vivo methods to assess these characteristics in non-human systems. mdpi.com

Permeability Studies (e.g., Caco-2 models)

In vitro permeability studies, particularly those utilizing Caco-2 cell monolayers, are widely used to predict oral drug absorption. medtechbcn.comgardp.org Caco-2 cells, derived from a human colon carcinoma, differentiate into polarized enterocytes that mimic the intestinal epithelial barrier. evotec.comnih.gov By measuring the rate of transport of a compound across the Caco-2 monolayer, researchers can estimate its intestinal permeability. medtechbcn.comnih.gov This model can assess passive diffusion, as well as interactions with transporters and efflux proteins. evotec.comnih.gov While Caco-2 models are a standard for predicting human intestinal permeability and are recognized by regulatory agencies, they may have limitations in fully replicating the complexity of the in vivo environment, including the expression of certain enzymes like CYP3A4. medtechbcn.comnih.govcn-bio.com Bidirectional permeability assays using Caco-2 cells can also determine efflux ratios, indicating whether a compound is subject to active efflux. evotec.com

Specific data regarding Nardeterol's permeability in Caco-2 models were not found in the provided search results.

Plasma Protein Binding in Animal Species

Plasma protein binding (PPB) is a significant factor influencing drug distribution and clearance, as only unbound drug is generally available to exert pharmacological effects and be eliminated. rsc.orgrroij.com PPB studies in various animal species used in preclinical research (e.g., rats, dogs, mice, rabbits, monkeys) are essential for understanding potential species differences and extrapolating data to humans. rsc.orgresearchgate.netnih.gov Differences in the composition and binding affinities of plasma proteins, such as albumin and alpha-1-acid glycoprotein (B1211001) (AAG), can lead to variations in PPB across species. researchgate.netnih.gov Studies have shown that while many compounds exhibit plasma protein binding within a 5-fold range between preclinical species and humans, significant interspecies differences can occur. rsc.org Factors like pH can also influence the unbound fraction of a drug in plasma. researchgate.net

Specific data on this compound's plasma protein binding in animal species were not found in the provided search results. However, the general principles of species differences in PPB highlighted in the search results would be relevant to the preclinical evaluation of this compound.

Tissue Distribution in Preclinical Animal Models

Tissue distribution studies in preclinical animal models provide insights into where a compound is distributed within the body following administration. These studies are crucial for assessing potential target tissue exposure and identifying sites of accumulation. nih.gov Techniques such as quantitative whole-body autoradiography (QWBA) and tissue excision can be used to determine drug concentrations in various tissues over time. nih.gov Tissue distribution can be influenced by factors such as blood flow, protein binding, and active transport. rroij.com Interspecies differences in tissue composition and transporter expression can lead to variations in tissue distribution profiles between animal models and humans. nih.gov

Specific data on this compound's tissue distribution in preclinical animal models were not found in the provided search results. However, the methodologies and considerations for tissue distribution studies in animal models described in the search results would apply to this compound.

Metabolism Pathways and Enzymes Involved in this compound Biotransformation (Non-Human)

Drug metabolism is the process by which the body biochemically transforms a compound, primarily to facilitate its elimination. nih.gov Understanding the metabolic pathways and the enzymes involved in preclinical species is vital for predicting human metabolism and identifying potential drug-drug interactions. nih.govevotec.comopenaccessjournals.com The liver is the primary site of drug metabolism, although extrahepatic metabolism can also occur. nih.govwuxiapptec.com

Phase I and Phase II Metabolic Reactions

Drug metabolism typically involves two main phases: Phase I and Phase II. nih.govopenaccessjournals.comlongdom.org Phase I reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes, involve functionalization reactions such as oxidation, reduction, and hydrolysis, which introduce or expose polar groups on the molecule. nih.govopenaccessjournals.comlongdom.org These reactions can result in the formation of more reactive metabolites. openaccessjournals.comlongdom.org Phase II reactions, also known as conjugation reactions, involve the coupling of the compound or its Phase I metabolites with endogenous molecules like glucuronic acid, sulfate, or glutathione. openaccessjournals.comlongdom.org These conjugation reactions generally increase water solubility, promoting excretion. openaccessjournals.com In vitro metabolism studies using liver microsomes, S9 fractions, and hepatocytes from various species are commonly employed to investigate Phase I and Phase II metabolism. wuxiapptec.compharmaron.com

Specific details on the Phase I and Phase II metabolic reactions of this compound in non-human systems were not found in the provided search results. However, the general principles of these metabolic phases and the in vitro systems used to study them are relevant.

Cytochrome P450 (CYP) and Other Enzyme Interactions in Preclinical Models

Cytochrome P450 enzymes are a superfamily of enzymes that play a central role in the Phase I metabolism of many drugs. openaccessjournals.comlongdom.org Other enzymes, such as flavin-containing monooxygenases (FMOs), esterases, amidases, and UDP-glucuronosyltransferases (UGTs), are also involved in drug biotransformation. openaccessjournals.comwuxiapptec.com Preclinical studies investigate the interaction of a compound with these enzymes, including identifying which enzymes metabolize the compound and assessing its potential to inhibit or induce enzyme activity. nih.gov These studies, often conducted using liver microsomes or hepatocytes from different animal species, help predict potential metabolic drug-drug interactions. wuxiapptec.compharmaron.com Interspecies differences in enzyme expression and activity can lead to variations in metabolic profiles between animal models and humans. evotec.comeuropa.eu

Specific data on the interaction of this compound with CYP and other enzymes in preclinical models were not found in the provided search results. However, the importance of evaluating these interactions in preclinical studies using non-human systems is well-established.

Excretion Routes and Elimination Kinetics of this compound in Animal Models (Non-Human)

Understanding the excretion routes and elimination kinetics of a compound in preclinical animal models is vital for predicting its fate in the body. The elimination pathway of a new molecular entity (NME) can influence further development steps, particularly if the compound is intended for patient populations with impaired organ function. escholarship.org Drugs can be eliminated via metabolism, biliary excretion, or renal excretion. escholarship.org

Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation Studies

Preclinical pharmacokinetic/pharmacodynamic (PK/PD) correlation studies are essential for linking drug exposure levels to observed biological effects in animal models. These studies help to understand the relationship between the concentration of a drug at its site of action and the magnitude and time course of the pharmacological response. nih.gov Mechanism-based PK/PD models are particularly useful as they identify drug- and system-specific factors that determine the intensity and time course of effects, allowing for the integration of in vitro and preclinical animal data to anticipate responses. nih.gov

PK/PD analysis can be applied to data from various techniques to measure treatment-mediated effects in non-human primates. nih.gov For instance, studies using functional magnetic resonance imaging (fMRI) have been used to non-invasively measure the inhibition of olfaction signaling in non-human primates to assess exposure-response and inform in vitro to in vivo correlation (IVIVC). nih.gov More robust effect compartment PK/PD modeling can be conducted with additional data to characterize hysteresis and provide a more robust determination of in vivo potency values. nih.gov

While the search results discuss the application and importance of preclinical PK/PD correlation studies in non-human primates and other animal models, specific detailed research findings or data tables solely pertaining to this compound's PK/PD correlation were not available in the provided snippets. The search results emphasize that PK/PD studies in animals provide preliminary data for developing mechanism-based models that can predict human responses. nih.gov

Interactive Data Tables:

Based on the provided search results, specific quantitative data for this compound's excretion routes, elimination kinetics, or PK/PD correlation in animal models were not available. Therefore, interactive data tables cannot be generated for these specific parameters of this compound based solely on the provided search output.

Advanced Methodologies for Nardeterol Research

Omics Approaches in Nardeterol Mechanism Elucidation

Omics technologies, including proteomics, transcriptomics, and metabolomics, provide a holistic view of biological systems and how they are affected by interventions. mdpi.comresearchgate.net Integrating data from multiple omics platforms can lead to a more comprehensive understanding of complex biological processes and the molecular mechanisms underlying a compound's effects. mdpi.comcd-genomics.com

Proteomics and Target Identification (e.g., Chemo-proteomics, LiP-MS)

Proteomics focuses on the large-scale study of proteins, including their abundance, structure, modifications, and interactions. nih.govnih.gov Chemoproteomics, a combination of chemical biology and mass spectrometry, has transformed target deconvolution by leveraging changes in protein thermodynamics induced by small molecule binding. nih.gov Limited proteolysis-coupled mass spectrometry (LiP-MS) is a structural proteomics approach that detects alterations in protein structure in complex biological matrices. nih.govbiognosys.commtoz-biolabs.com LiP-MS can be used for unbiased profiling of structural protein changes across the proteome and enables drug target deconvolution, identifying and analyzing structure-specific proteolytic states induced by drug binding. biognosys.com This technique can identify protein-small molecule interactions, including allosterism, and detect in situ structural changes. mtoz-biolabs.com LiP-MS can also provide insights into binding sites and estimate relative binding affinities. biognosys.comresearchgate.net

Transcriptomics and Gene Expression Profiling

Transcriptomics involves the study of the complete set of RNA transcripts in a cell or organism, providing insights into gene expression patterns. nih.govnih.gov High-throughput gene expression profiling, such as RNA sequencing (RNA-seq), reveals information about transcriptome dynamics. frontiersin.org Spatial transcriptomics is an advanced technique that combines high-throughput gene expression profiling with spatial information of cells within tissues, allowing researchers to identify and map gene expression patterns in their native context. frontiersin.orgfrance-genomique.orgnih.gov This is particularly valuable for understanding tissue organization and the spatial distribution of expressed genes. france-genomique.org

Metabolomics and Pathway Perturbation

Metabolomics is the study of small molecules (metabolites) within a biological system, which are the end products of cellular processes and directly reflect an organism's chemical phenotype. nih.govmdpi.com Changes in the metabolome can indicate dynamic perturbations in biological pathways and can occur before the appearance of clinical symptoms. mdpi.com Metabolomic analysis holds potential for elucidating disease mechanisms and understanding how a compound perturbs metabolic pathways. mdpi.comnih.gov Pathway analysis in metabolomics, using approaches like over-representation analysis (ORA) and topological pathway analysis (TPA), helps in the functional interpretation of metabolomics data by evaluating the magnitude of pathway perturbations. nih.govplos.org

Advanced Imaging Techniques in Preclinical this compound Studies

Advanced imaging techniques provide non-invasive methods to visualize and quantify biological processes at the cellular and molecular levels in living subjects. usc.galoncodesign-services.com These techniques are valuable in preclinical drug development for assessing drug efficacy, pharmacokinetics, distribution, and target engagement. oncodesign-services.comacspublisher.com

Cellular Localization Studies

Cellular localization studies aim to determine the specific location of a protein or molecule within a cell. neb.comnih.gov Techniques such as fluorescence microscopy-based methods and fractionation procedures can be used to demonstrate localization. neb.com Fluorescent labeling systems, including the use of recombinant reporter proteins like GFP fusion proteins or fluorescent dyes, enable the visualization and tracking of proteins in fixed or living cells, tissues, or animals. neb.comnih.govpromega.com These methods can reveal the subcellular distribution and trafficking of proteins. neb.comnih.gov

Molecular Imaging of Target Engagement

Molecular imaging allows for the visualization, characterization, and quantification of biological processes at the molecular and cellular levels in living subjects. usc.gal In the context of drug development, molecular imaging can assess target engagement and receptor occupancy in both animal models and humans. drugtargetreview.comnextechinvest.comnih.gov This provides crucial information on whether a drug candidate is interacting with its intended target in the target organ, which is key for optimizing clinical success. drugtargetreview.comnih.gov Techniques such as PET (positron emission tomography) and SPECT (single-photon emission computed tomography) can provide pharmacokinetic and biodistribution information of radiolabelled drugs, revealing insights into target engagement and proof of mechanism. usc.gal

CRISPR/Cas9 and Gene Editing for this compound Target Validation

Target validation is a critical phase in drug discovery, aimed at confirming the functional relationship between a potential therapeutic target and a disease phenotype. In the context of researching compounds like this compound, understanding the precise molecular targets and pathways influenced by the compound is essential. Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and its associated protein 9 (Cas9) have revolutionized gene editing and become an indispensable tool for target identification and validation in modern biological research nih.gov.

The CRISPR/Cas9 system functions as a precise molecular scissor that can be guided to a specific DNA sequence by a customizable guide RNA (gRNA). The Cas9 enzyme then creates a double-stranded break in the DNA at the targeted site. The cell's natural DNA repair mechanisms, primarily non-homologous end joining (NHEJ) or homology-directed repair (HDR), are then leveraged to introduce specific genetic modifications. NHEJ is error-prone and often results in insertions or deletions (indels) that can disrupt the gene's coding sequence, leading to a functional gene knockout. HDR, which requires a repair template, can be used to introduce specific point mutations or insert new genetic material (knock-in).

In the realm of target validation, CRISPR/Cas9-mediated gene editing allows researchers to systematically alter the expression or sequence of genes hypothesized to be targets of a compound like this compound. By creating targeted gene knockouts or knock-ins in cellular or animal models, researchers can assess the impact of these genetic alterations on disease-relevant phenotypes and determine if modulating the putative target gene mimics or blocks the effects of this compound treatment. This provides strong evidence for validating whether a specific gene is indeed a functional target of the compound.

Furthermore, CRISPR/Cas9 can be employed in high-throughput screening approaches. Pooled or arrayed CRISPR libraries can be used to systematically knock out or activate thousands of genes in a cell population. By exposing these genetically modified cells to this compound and observing changes in cell survival, proliferation, or other phenotypic readouts, researchers can identify genes whose modulation affects the cellular response to the compound. This can help uncover both direct targets and components of downstream pathways that are critical for this compound's activity.

While CRISPR/Cas9 offers powerful capabilities for target validation, its application requires careful experimental design, including the selection of appropriate gRNAs to ensure specificity and minimize off-target effects. Validation of successful gene editing at the molecular level and phenotypic analysis are crucial steps in these studies.

Despite the significant potential of CRISPR/Cas9 in target validation for therapeutic compounds, including those with mechanisms potentially relevant to this compound's effects, specific detailed research findings or data tables demonstrating the direct application of CRISPR/Cas9 for the target validation of this compound were not identified in the consulted literature. Research in this specific area may be ongoing or not yet publicly available.

Potential Applications and Future Directions in Nardeterol Research

Exploration of Novel Therapeutic Areas for Nardeterol (Preclinical/Theoretical)

Preclinical research has indicated that this compound acts as a beta-adrenergic agonist. justia.comarchive.org This primary mechanism of action suggests potential therapeutic applications in conditions where modulating beta-adrenergic receptors is beneficial. Historically, beta-adrenergic agonists have been used in the management of respiratory conditions like asthma due to their bronchodilatory effects. justia.com While the provided information links this compound to asthma in the context of beta-adrenergic agonists, the focus for novel therapeutic areas would extend beyond this established use, exploring other conditions potentially influenced by beta-adrenergic receptor activity.

Theoretical applications could stem from the broader roles of beta-adrenergic receptors in various physiological processes, including cardiovascular function, metabolism, and central nervous system activity. Preclinical investigations into these areas could reveal novel therapeutic avenues for this compound.

Emerging theoretical applications can sometimes be identified through computational methods like virtual drug repurposing studies. One such study explored this compound's potential against the SARS-CoV-2 target TMPRSS2 through molecular docking, listing it among compounds with a specific docking score. researchgate.net This highlights a theoretical exploration into antiviral possibilities, although such findings require extensive in vitro and in vivo validation.

Combination Strategies with this compound in Preclinical Settings

The concept of combination therapy is increasingly explored in preclinical research to enhance efficacy, overcome resistance, or reduce the required dose of individual agents. mdpi.comarxiv.orgbiochempeg.comnih.gov While specific preclinical studies detailing combination strategies involving this compound were not extensively found within the provided search results, the general principles of combination therapy in preclinical settings can be discussed in the context of this compound's known beta-adrenergic agonist activity.

Preclinical combination studies often aim to identify synergistic effects, where the combined effect of two or more agents is greater than the sum of their individual effects. Given this compound's action on beta-adrenergic receptors, potential preclinical combination strategies could involve pairing it with other classes of drugs relevant to its explored or theoretical therapeutic areas. For instance, in respiratory research, combinations with other bronchodilators or anti-inflammatory agents might be investigated in preclinical models. In theoretical applications like the explored antiviral potential, combining this compound with known antiviral compounds could be a preclinical research direction.

Designing preclinical combination studies involves careful consideration of the potential interactions between the compounds, their mechanisms of action, and the disease model being used. arxiv.orgnih.gov The goal is to identify combinations that offer improved outcomes without leading to unacceptable toxicity in preclinical models.

Challenges and Opportunities in this compound Research

Research into compounds like this compound faces several inherent challenges and opportunities. One significant challenge in advancing preclinical findings is the successful translation of these results into clinical efficacy and safety. arxiv.org While a compound may show promise in in vitro or animal models, its effects in humans can differ due to variations in pharmacokinetics, pharmacodynamics, and disease complexity.

Another challenge lies in the specificity of action. While this compound is identified as a beta-adrenergic partial agonist, beta-adrenergic receptors have subtypes (e.g., β1, β2, β3) distributed throughout the body, mediating diverse physiological responses. Achieving targeted therapeutic effects without engaging receptors in off-target tissues that could lead to undesirable side effects is a common challenge in adrenergic pharmacology.

Opportunities in this compound research include leveraging advanced preclinical models that better mimic human disease conditions. The development of more sophisticated in vitro systems, organoids, and in vivo models can provide more predictive data for potential clinical success. biochempeg.com

Furthermore, opportunities exist in exploring the precise binding profile and functional selectivity of this compound towards different beta-adrenergic receptor subtypes. Understanding these details at a molecular level could help identify specific conditions where this compound might offer a therapeutic advantage or guide the rational design of combination therapies.

The identification of genetic factors influencing individual responses to beta-adrenergic agonists presents another opportunity. justia.com Pharmacogenomic research could potentially identify patient populations who might respond more favorably to this compound, allowing for a more personalized approach to therapy in the future.

Emerging Research Gaps and Future Academic Inquiries on this compound

Based on the available information, several research gaps regarding this compound are apparent, pointing towards future academic inquiries. A primary gap is the limited publicly available detailed preclinical data beyond its basic characterization as a beta-adrenergic partial agonist. Comprehensive studies on its pharmacokinetic and pharmacodynamic profile in various preclinical species are crucial.

There is also a gap in understanding the full spectrum of this compound's potential therapeutic applications. While its link to beta-adrenergic activity is established, detailed preclinical investigations into novel areas suggested by its mechanism of action or computational studies (like the potential antiviral activity) appear limited in the provided results. Future research should systematically explore these theoretical applications through rigorous in vitro and in vivo studies.

Another significant gap lies in the area of preclinical combination therapies involving this compound. There is a need for studies investigating synergistic effects, optimal combinations with other drug classes, and the underlying mechanisms of these interactions in relevant disease models.

Furthermore, research into the specific beta-adrenergic receptor subtype selectivity of this compound and the functional consequences of its partial agonism at these subtypes represents an important academic inquiry. This could help elucidate the specific physiological processes it modulates and refine its potential therapeutic targeting.

Investigating potential off-target effects and the safety profile of this compound in various preclinical models is also a critical research gap that needs to be addressed before any further clinical consideration.

Future academic inquiries should also focus on structure-activity relationship studies to potentially develop analogs of this compound with improved selectivity, potency, or pharmacokinetic properties.

常见问题

Q. How should researchers report negative or inconclusive findings in this compound studies to avoid publication bias?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。